Dimethyl (3,4-dimethoxyphenyl)propanedioate
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Overview
Description
Dimethyl (3,4-dimethoxyphenyl)propanedioate is an organic compound with the molecular formula C13H16O6 It is a derivative of propanedioic acid, featuring a 3,4-dimethoxyphenyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3,4-dimethoxyphenyl)propanedioate typically involves the esterification of 3,4-dimethoxyphenylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
3,4-dimethoxyphenylpropanedioic acid+2CH3OHH+dimethyl (3,4-dimethoxyphenyl)propanedioate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3,4-dimethoxyphenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 3,4-dimethoxybenzoic acid, while reduction with lithium aluminum hydride can produce 3,4-dimethoxyphenylpropanediol.
Scientific Research Applications
Dimethyl (3,4-dimethoxyphenyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which dimethyl (3,4-dimethoxyphenyl)propanedioate exerts its effects depends on the specific context of its use. In chemical reactions, the ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The methoxy groups on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]propanedioate
- Ethyl 3-(3,4-dimethoxyphenyl)propionate
Uniqueness
Dimethyl (3,4-dimethoxyphenyl)propanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both ester and methoxy groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
CAS No. |
100613-73-8 |
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Molecular Formula |
C13H16O6 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
dimethyl 2-(3,4-dimethoxyphenyl)propanedioate |
InChI |
InChI=1S/C13H16O6/c1-16-9-6-5-8(7-10(9)17-2)11(12(14)18-3)13(15)19-4/h5-7,11H,1-4H3 |
InChI Key |
XAVJSXAJKRURQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
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